molecular formula C13H14ClN3S B2806495 4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline CAS No. 320423-09-4

4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline

Cat. No. B2806495
CAS RN: 320423-09-4
M. Wt: 279.79
InChI Key: XXPTWXIFSNMRMU-OVCLIPMQSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline” consists of a chloroaniline group linked to an imidazole ring via a methylene bridge. The imidazole ring contains two nitrogen atoms and is a key component of many important biological molecules, including histidine and the purine bases adenine and guanine .

Scientific Research Applications

Structural Analysis and Crystallography

Studies on related compounds, such as triflumizole and chloroaniline derivatives, have focused on their crystal structures to understand molecular interactions and stability. For example, the crystal structure analysis of triflumizole reveals weak intermolecular hydrogen bonds and C-H...π interactions, which help consolidate the packing within the crystal lattice (Kim et al., 2010). Such analyses are crucial for predicting the behavior of chemical compounds in solid-state forms and their potential applications in materials science.

Synthesis and Chemical Reactions

Research on the synthesis and chemical behavior of compounds containing the imidazole ring and chloroaniline moieties has led to the development of various methodologies for producing novel compounds. For instance, the domino reaction of certain methylsulfanylpyrimidinyl and phenyliminomethyl derivatives demonstrates the complexity of reactions involving these structures, leading to the formation of substituted pyrazoles and anilines (Erkin & Ramsh, 2014). Understanding these reactions is essential for the design of new drugs and materials with specific properties.

Anticandidal and Antibacterial Activities

Compounds within this chemical class have been explored for their biological activities, including anticandidal and antibacterial properties. Although direct drug use and dosage were excluded from this summary, the synthetic and screening efforts provide a foundation for future drug discovery and development efforts. The synthesis and in vitro study of derivatives for antimicrobial activities exemplify the potential of such compounds in medicinal chemistry (Ovonramwen et al., 2021).

Material Science Applications

The interaction of related compounds with metals and their role in the synthesis of complex materials have been subjects of investigation. For example, the reaction of certain imidazole derivatives with copper(ii) chloride showcases the potential of these compounds in creating materials with unique properties, such as new types of complexes (Yudina et al., 2011). These studies are crucial for developing novel materials for various industrial applications.

properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c1-3-18-13-16-9-12(17(13)2)8-15-11-6-4-10(14)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPTWXIFSNMRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline

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